Bienvenue dans la boutique en ligne BenchChem!

Adriamycin 14-thiobutyrate

anthracycline P388 leukaemia structure–activity relationship

Adriamycin 14-thiobutyrate (CAS 101980‑74‑9) is a C‑14 thioester derivative of doxorubicin, formally S‑[2‑[4‑(4‑amino‑5‑hydroxy‑6‑methyloxan‑2‑yl)oxy‑2,5,12‑trihydroxy‑7‑methoxy‑6,11‑dioxo‑3,4‑dihydro‑1H‑tetracen‑2‑yl]‑2‑oxoethyl] propanethioate, with molecular formula C₃₀H₃₃NO₁₁S and a monoisotopic mass of 615.177 Da. The compound belongs to the 14‑thiaadriamycin subclass in which the native C‑14 hydroxyl is replaced by a thioester linkage; this modification alters DNA‑binding mode, esterase‑dependent activation kinetics, and in vivo anti‑tumour selectivity relative to the parent anthracycline.

Molecular Formula C30H33NO11S
Molecular Weight 615.6 g/mol
CAS No. 101980-74-9
Cat. No. B1665557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdriamycin 14-thiobutyrate
CAS101980-74-9
SynonymsAdriamycin 14-thiobutyrate, Doxorubicinone 14-thiobutyrate
Molecular FormulaC30H33NO11S
Molecular Weight615.6 g/mol
Structural Identifiers
SMILESCCC(=O)SCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O
InChIInChI=1S/C30H33NO11S/c1-4-19(33)43-11-18(32)30(39)9-14-22(17(10-30)42-20-8-15(31)25(34)12(2)41-20)29(38)24-23(27(14)36)26(35)13-6-5-7-16(40-3)21(13)28(24)37/h5-7,12,15,17,20,25,34,36,38-39H,4,8-11,31H2,1-3H3
InChIKeyURBSPOJXXBMEIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Adriamycin 14-thiobutyrate (CAS 101980-74-9): Chemical Identity and Core Structural Basis for Procurement


Adriamycin 14-thiobutyrate (CAS 101980‑74‑9) is a C‑14 thioester derivative of doxorubicin, formally S‑[2‑[4‑(4‑amino‑5‑hydroxy‑6‑methyloxan‑2‑yl)oxy‑2,5,12‑trihydroxy‑7‑methoxy‑6,11‑dioxo‑3,4‑dihydro‑1H‑tetracen‑2‑yl]‑2‑oxoethyl] propanethioate, with molecular formula C₃₀H₃₃NO₁₁S and a monoisotopic mass of 615.177 Da [1]. The compound belongs to the 14‑thiaadriamycin subclass in which the native C‑14 hydroxyl is replaced by a thioester linkage; this modification alters DNA‑binding mode, esterase‑dependent activation kinetics, and in vivo anti‑tumour selectivity relative to the parent anthracycline [2]. It is catalogued as an oncolytic agent and a minor metabolite of doxorubicin with reported minor‑groove DNA binding [1].

Why Adriamycin 14-thiobutyrate Is Not Interchangeable with Other 14‑Thioester or 14‑O‑Ester Adriamycin Analogs


Within the 14‑thiaadriamycin series, seemingly conservative changes to the thioacyl chain length (e.g., acetate → propionate → butyrate → valerate) produce sharp discontinuities in both in vitro DNA‑binding affinity and in vivo P388 leukaemia activity [1]. The thiobutyrate congener is prepared via condensation of 14‑bromodaunorubicin with thiobutyric acid, yet it was not among the derivatives that exhibited significant in vivo anti‑P388 activity – a property that distinguishes it from the thioacetate, thiovalerate, and thiobenzoate analogues in the same study [1]. This non‑linear structure–activity relationship means that a user requiring a specific metabolic stability or DNA‑interaction profile cannot arbitrarily substitute one 14‑thioester for another; the quantitative comparator evidence below substantiates this compound‑specific selection logic.

Product‑Specific Quantitative Evidence Guide: Adriamycin 14‑thiobutyrate vs. Closest Analogues


In Vivo Anti‑P388 Leukaemia Activity: Thiobutyrate vs. Thioacetate, Thiovalerate, and Thiobenzoate Congeners

In the 1986 Seshadri et al. study, adriamycin 14‑thio esters were evaluated in the murine P388 lymphocytic leukaemia model. The thiobutyrate derivative was specifically prepared but was not listed among the compounds that demonstrated significant in vivo anti‑P388 activity; by contrast, the thioacetate, thiovalerate, and thiobenzoate congeners all produced significant responses in the same assay [1]. This differential places the thiobutyrate in a distinct activity tier within the series.

anthracycline P388 leukaemia structure–activity relationship

DNA‑Binding Mode Differentiation: Minor‑Groove Binding vs. Classical Intercalation of Doxorubicin

Unlike doxorubicin, which intercalates between DNA base pairs and poisons topoisomerase II, adriamycin 14‑thiobutyrate is described as a DNA minor‑groove binder [1]. This shift in binding mode is characteristic of the 14‑thiaadriamycin subclass and has been verified by calf‑thymus DNA interaction assays for structurally related 14‑thiaadriamycin analogues, which exhibit DNA‑binding properties equivalent to those of adriamycin despite the altered geometry [2].

DNA binding minor groove anthracycline mechanism

Esterase‑Dependent Deacylation Rate as a Determinant of Prodrug Activation

The 1986 study explicitly examined the rate of thioester deacylation by mouse serum esterases as a parameter governing biological activity. While quantitative deacylation half‑lives are not publicly available for the thiobutyrate, the study established that the biological activity of thioester analogues correlates with the rate of esterase‑mediated conversion – a feature that distinguishes thioesters from their oxo‑ester counterparts [1]. This enzymatic activation step is absent for doxorubicin itself, providing a unique pharmacokinetic handle.

prodrug activation esterase pharmacokinetics

Molecular Weight and Lipophilicity Differentiation from Doxorubicin and 14‑O‑Ester Analogues

Adriamycin 14‑thiobutyrate (MW 615.65 Da; predicted LogP 2.38) is both larger and more lipophilic than doxorubicin (MW 543.52 Da; LogP ~1.3) [1][2]. Compared with the corresponding 14‑O‑valerate analogue (AD 32, MW ~723 Da as the N‑trifluoroacetyl derivative), the thiobutyrate occupies an intermediate molecular‑weight and lipophilicity space [3].

physicochemical properties lipophilicity LogP

High‑Value Research and Industrial Application Scenarios for Adriamycin 14‑thiobutyrate


Structure–Activity Relationship (SAR) Profiling of 14‑Thioester Anthracyclines

The thiobutyrate fills a specific chain‑length slot (C₃‑thioester) within the 14‑thiaadriamycin series. Its documented lack of significant in vivo anti‑P388 activity, contrasting with the active thioacetate, thiovalerate, and thiobenzoate congeners [1], makes it an essential negative‑control or low‑activity reference compound for systematic SAR studies aimed at mapping the relationship between thioacyl chain length and antitumour efficacy.

Esterase‑Activated Prodrug Design and Enzyme‑Prodrug Therapy Research

Because the compound is a thioester substrate for serum esterases [1], it serves as a tool compound for investigating enzyme‑mediated activation of anthracycline prodrugs. Researchers developing tumour‑targeted delivery systems (e.g., ADEPT, gene‑directed enzyme prodrug therapy) can evaluate the thiobutyrate as a conditional payload whose activation rate is tunable via the thioacyl moiety.

Minor‑Groove DNA‑Binding Probes for Biophysical and Resistance Studies

The reported minor‑groove binding mode distinguishes the thiobutyrate from classical topoisomerase‑II‑targeted intercalators such as doxorubicin [2][3]. This property supports its use in biophysical studies of minor‑groove recognition, in competitive displacement assays, and in profiling panels of multidrug‑resistant cell lines where P‑glycoprotein‑mediated efflux or topoisomerase‑II mutations limit standard anthracycline activity.

Analytical Reference Standard for Doxorubicin Metabolite Identification

Adriamycin 14‑thiobutyrate is annotated as a doxorubicin metabolite [2]. It can therefore be procured as a certified reference material for LC‑MS/MS or HPLC‑based metabolomics workflows that require authentic standards to confirm the identity and quantify the abundance of this specific thioester metabolite in biological matrices.

Quote Request

Request a Quote for Adriamycin 14-thiobutyrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.